molecular formula C6H7NO2S B1300352 Methyl 5-methylthiazole-2-carboxylate CAS No. 79247-98-6

Methyl 5-methylthiazole-2-carboxylate

Cat. No.: B1300352
CAS No.: 79247-98-6
M. Wt: 157.19 g/mol
InChI Key: RYIXYFPZODBRMO-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Carboxylate Scaffold in Medicinal and Synthetic Chemistry

The thiazole ring is a fundamental structural motif in medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. researchgate.net This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key component of numerous natural and synthetic molecules with diverse therapeutic applications. researchgate.net For instance, the thiazole nucleus is integral to the structure of vitamin B1 (thiamine), which is essential for neurological function. mdpi.comwikipedia.org

Reported Biological Activities of Thiazole Derivatives

Biological Activity
Antimicrobial
Antifungal
Anticancer
Anti-inflammatory
Antiviral
Antioxidant

Current Research Landscape and Emerging Opportunities for Methyl 5-methylthiazole-2-carboxylate

This compound primarily serves as a crucial intermediate in the synthesis of more elaborate molecules with potential therapeutic applications. Its value lies in its capacity to be chemically modified to produce a variety of derivatives with diverse biological functions.

A significant area of research involves the use of the 5-methylthiazole (B1295346) scaffold in the development of novel anti-inflammatory agents. For example, derivatives such as 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones have been synthesized and evaluated for their anti-inflammatory properties. nih.govmdpi.com These studies have identified certain compounds with moderate to good anti-inflammatory activity, with some showing inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1. nih.gov

Furthermore, the core structure of 5-methylthiazole is being incorporated into fused heterocyclic systems to explore new therapeutic avenues. One such example is the synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com These compounds have been screened for their antimicrobial activity against pathogenic bacteria and fungi, with some derivatives showing a potent inhibitory effect against strains like Pseudomonas aeruginosa and Escherichia coli. mdpi.com The cytotoxic effects of these active derivatives were also evaluated, revealing promising results that warrant further investigation. mdpi.com

The research landscape indicates that the primary opportunity for this compound lies in its role as a versatile starting material. Its structural features make it an attractive building block for combinatorial chemistry and the generation of libraries of novel compounds. Future research is likely to focus on synthesizing new derivatives and evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com The continued exploration of this compound and its derivatives holds the potential for the discovery of new lead compounds in drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIXYFPZODBRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355731
Record name Methyl 5-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-98-6
Record name Methyl 5-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 5 Methylthiazole 2 Carboxylate

Strategic Development of Efficient Synthetic Routes

The synthesis of Methyl 5-methylthiazole-2-carboxylate, a significant heterocyclic compound, has been the subject of various research endeavors aimed at improving efficiency, yield, and scalability. Methodologies have evolved from traditional multi-step processes to more streamlined one-pot and continuous flow systems.

The cornerstone of synthesis for the thiazole (B1198619) ring in this class of compounds is the Hantzsch thiazole synthesis. This classical method involves the cyclocondensation of an α-haloketone with a thioamide. smolecule.com In the context of synthesizing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, a related structure, the process involves reacting an alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide. google.com This reaction proceeds through two main stages: cyclization followed by dehydration. google.com Traditionally, these reactions were often catalyzed by acid. google.com Modifications to the conventional Hantzsch method, which might have used dimethylformamide as a solvent under reflux and resulted in lower yields (e.g., 38%), have been developed to improve outcomes. smolecule.com

Reactant 1Reactant 2Key ConditionProduct TypeReference
Alkyl 4-(halo)-2-chloroacetoacetateThioacetamideAmine presence (e.g., triethylamine)Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate google.com
Alpha-haloketonesThioamidesAcid catalysis (traditional)Thiazole ring system smolecule.comgoogle.com

To enhance efficiency and simplify operational procedures, one-pot syntheses have been developed. These methods combine multiple reaction steps, such as bromination and cyclization, into a single process without isolating intermediates. google.com A notable one-pot procedure for synthesizing related compounds, ethyl 2-substituted-4-methylthiazole-5-carboxylates, utilizes commercially available starting materials like ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and various thiourea (B124793) derivatives. researchgate.nettandfonline.com This approach has been shown to significantly improve yields under mild reaction conditions compared to traditional two-step methods. researchgate.net For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl acetoacetate, NBS, and thiourea in a water and THF solvent system has been effectively demonstrated. google.comtandfonline.com The process involves the initial bromination of the acetoacetate followed by the addition of thiourea and heating to induce cyclization. google.comtandfonline.com

Starting MaterialsReaction StepsKey AdvantagesYield ImprovementReference
Ethyl acetoacetate, NBS, ThioureaBromination and cyclization in one potSimplified operation, good yields, high purityYields for some derivatives increased from <11% to over 70% google.comresearchgate.net
Acetoacetate, NBS, N-monosubstituted thioureaHeating in water/THF, then basificationProcess simplicity, use of readily available materialsGood product yields google.com

Continuous flow synthesis is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, scalability, precise control over reaction parameters, and improved efficiency. rsc.org This methodology has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential for producing thiazole derivatives. researchgate.net While a specific continuous flow synthesis for this compound is not detailed, the technology has been used for transformations of related structures. For example, continuous flow processing was utilized for the hydrodediazoniation of aromatic heterocycles, including the conversion of methyl 2-aminothiazole-5-carboxylate to methyl thiazole-5-carboxylate. researchgate.net This process involved pumping solutions of the starting material and a reagent (isopentyl nitrite) through a heated coil reactor, allowing for the safe handling of potentially unstable diazonium intermediates. researchgate.net The exploration of such techniques paves the way for developing safer, more efficient, and scalable manufacturing processes for this compound and its derivatives. rsc.org

TechniqueAdvantagesDemonstrated Application (Related Compounds)Reference
Continuous Flow SynthesisPrecise control, scalability, improved safety, efficiencySynthesis of condensed benzothiazoles; Hydrodediazoniation of methyl 2-aminothiazole-5-carboxylate rsc.orgresearchgate.net
Flow HydrodediazoniationSafe handling of unstable intermediates, rapid reactionConversion of an aromatic amino group to a hydride on a thiazole ring researchgate.net

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary points for functionalization are the methyl ester group and the thiazole ring system itself.

The methyl ester group is a versatile handle for derivatization. Standard chemical transformations can be applied to convert it into other functional groups, thereby altering the molecule's properties.

Reduction to Alcohol : The ester can be reduced to a primary alcohol, (2-methylthiazol-5-yl)methanol, using powerful reducing agents like lithium aluminum hydride. smolecule.com

Hydrolysis to Carboxylic Acid : Saponification of the ester, typically through reaction with a base such as sodium hydroxide (B78521) followed by acidification, yields the corresponding 2-methylthiazole-5-carboxylic acid. google.com This carboxylic acid is a key intermediate for further modifications.

Conversion to Acid Chloride : The synthesized 2-methylthiazole-5-carboxylic acid can be converted to the more reactive 2-methylthiazole-5-carboxylic acid chloride. prepchem.com This transformation is commonly achieved by reacting the carboxylic acid with reagents such as thionyl chloride or phosgene. prepchem.comresearchgate.net The resulting acid chloride is a valuable precursor for creating amides and other esters.

Amide Formation : The ester can be a starting point for creating amides. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate has been coupled with various acids to form amide bonds at the 2-amino position, demonstrating a common transformation pathway for related structures. nih.gov

TransformationReagentsProductReference
ReductionLithium aluminum hydride(2-methylthiazol-5-yl)methanol smolecule.com
Hydrolysis/SaponificationNaOH, then HCl2-methylthiazole-5-carboxylic acid google.com
Acyl Chloride FormationPhosgene or Thionyl Chloride2-methylthiazole-5-carboxylic acid chloride prepchem.comresearchgate.net

Modifying the thiazole ring itself allows for the introduction of various substituents, significantly expanding the chemical space of accessible derivatives.

Halogenation : The thiazole ring can undergo halogenation. For example, 2-aminothiazoles can be halogenated at the 5-position via an addition-elimination mechanism. jocpr.com While direct bromination of this compound is not specified, related compounds like ethyl 2-bromo-4-methylthiazole-5-carboxylate are known, indicating that halogenated versions are synthetically accessible. nih.gov

Nucleophilic Substitution : Once a halogen is installed on the ring, it can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. jocpr.com

Organometallic Coupling : Halogenated thiazoles are precursors for organometallic reagents. For example, ethyl 2-bromo-4-methylthiazole-5-carboxylate can undergo a magnesium-bromide exchange to form a Grignard reagent. nih.gov This organometallic intermediate can then react with electrophiles, such as N-formylmorpholine, to introduce new functional groups like an aldehyde onto the thiazole ring. nih.gov This approach is a powerful strategy for creating carbon-carbon bonds and further functionalizing the heterocyclic core.

StrategyIntermediateReagents/ReactionResulting FunctionalizationReference
Halogenation/Substitution5-Halo-thiazole derivativeHalogenating agent, then a nucleophileIntroduction of various nucleophiles at the 5-position jocpr.com
Organometallic CouplingThiazole Grignard ReagentiPrMgCl·LiCl on a bromo-thiazole, then an electrophileIntroduction of carbon-based substituents (e.g., formyl group) nih.gov

Synthesis of Hybrid Molecules and Conjugates (e.g., Thiazole-Triazole Hybrids)

The conjugation of a thiazole moiety with other heterocyclic systems, such as triazoles, is a significant strategy in medicinal chemistry to develop novel molecular architectures. The synthesis of thiazole-triazole hybrids often utilizes the principles of "click chemistry," specifically the 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne.

To employ this compound as a scaffold in this reaction, it must first be functionalized with either an azide or an alkyne group. This can be achieved through various synthetic modifications, for instance, by converting one of the methyl groups into a reactive handle suitable for introducing the required functionality. Once the functionalized thiazole derivative is obtained, it can be reacted with a corresponding triazole precursor to form the hybrid molecule.

A general scheme for this synthesis involves the copper(I)-catalyzed reaction between an alkyne-modified thiazole and an organic azide. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted 1,2,3-triazole product. Research on analogous structures, such as ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate, demonstrates the successful application of this methodology to create complex thiazole-triazole hybrids. ajgreenchem.com

Reactant AReactant BReaction TypeKey ConditionsProduct Type
Alkyne-functionalized this compound derivativeOrganic Azide1,3-Dipolar Cycloaddition (Click Chemistry)Copper(I) catalystThiazole-Triazole Hybrid
Azide-functionalized this compound derivativeTerminal Alkyne1,3-Dipolar Cycloaddition (Click Chemistry)Copper(I) catalystThiazole-Triazole Hybrid
Table 1: General approach for the synthesis of Thiazole-Triazole hybrids.

Chemical Reactivity Studies

The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the aromatic thiazole nucleus and the methyl carboxylate group at the C2-position.

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. While generally stable, the ring can undergo oxidative cleavage under harsh conditions. The reaction of thiazole derivatives with strong oxidizing agents can lead to the opening of the heterocyclic ring. nih.gov For instance, studies on related benzothiazole (B30560) systems have shown that oxidation can result in ring-opened products such as acylamidobenzene sulfonate esters. scholaris.ca Similarly, the oxidation of thiazolines (dihydrothiazoles) with reagents like Oxone® or peroxy acids can yield ring-opened disulfides or sulfonic acids. rsc.org The specific outcome of the oxidation of this compound would depend on the oxidant used and the reaction conditions, but potential products could involve cleavage of the thiazole ring.

Reaction TypeReagentPotential Outcome on Thiazole Ring
OxidationStrong Oxidizing Agents (e.g., KMnO₄, Oxone®, Peroxy acids)Ring-opening to form sulfonic acids or other degradation products
Table 2: Potential oxidation reactions of the thiazole nucleus.

The methyl carboxylate group at the C2-position of the molecule is susceptible to reduction. This transformation typically requires the use of strong hydride-donating reagents. The ester functional group can be reduced to a primary alcohol, yielding (5-methylthiazol-2-yl)methanol.

This reduction is commonly achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent, followed by an aqueous workup. Milder reducing agents, for example, Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters. This selective reactivity allows for the reduction of other functional groups, such as ketones or aldehydes, in the presence of the ester if desired.

Reaction TypeReagentProduct
Carboxylate ReductionLithium Aluminum Hydride (LiAlH₄)(5-methylthiazol-2-yl)methanol
Table 3: Reduction of the carboxylate moiety.

Nucleophilic substitution reactions on this compound can occur at two main sites: the carbonyl carbon of the ester group and the thiazole ring itself.

Nucleophilic Acyl Substitution: The ester group reacts with nucleophiles via the classic addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group (-OCH₃) is eliminated as a leaving group, regenerating the carbonyl and resulting in a new acyl compound. This pathway allows for the conversion of the methyl ester into a variety of other carboxylic acid derivatives, such as amides (by reaction with amines), other esters (by transesterification with other alcohols), or the carboxylate salt (via saponification with a base). The synthesis of thiazole-5-carboxamides from corresponding esters is a practical example of this reactivity. researchgate.net

Nucleophilic Aromatic Substitution: The thiazole ring itself can undergo nucleophilic substitution, although it is generally less facile than electrophilic substitution. The C2-position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com However, in the target molecule, this position is already substituted. Nucleophilic attack at other positions, such as C4 or C5, typically requires the presence of a good leaving group (like a halogen) and/or activation of the ring. jocpr.com For instance, studies on chloro-substituted thiazolylazo compounds have demonstrated that nucleophilic substitution of the chloride can occur at the C5 position of the thiazole ring. researchgate.net

Reaction SiteMechanismNucleophile ExampleProduct Type
Carboxylate Group (C=O)Nucleophilic Acyl Substitution (Addition-Elimination)Amine (R-NH₂)Amide
Carboxylate Group (C=O)Nucleophilic Acyl Substitution (Addition-Elimination)Hydroxide (OH⁻)Carboxylic Acid (after acidification)
Thiazole Ring (with leaving group)Nucleophilic Aromatic SubstitutionThiolate (RS⁻)Substituted Thiazole
Table 4: Nucleophilic substitution possibilities.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For Methyl 5-methylthiazole-2-carboxylate, the spectrum would be expected to show distinct signals corresponding to the methyl group attached to the thiazole (B1198619) ring (C5-CH₃), the single proton on the thiazole ring (H4), and the methyl group of the ester functionality (COOCH₃). The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the substitution pattern on the thiazole ring.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. A typical ¹³C NMR spectrum for this compound would display separate resonances for each unique carbon atom. This includes the carbons of the thiazole ring (C2, C4, and C5), the carbon of the ring-attached methyl group, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment, allowing for the complete mapping of the carbon skeleton.

Variable-Temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as the rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier of the ester group relative to the thiazole ring. However, there is no specific research available on the conformational dynamics of this molecule using this technique.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides a precise measurement of the molecular ion's mass-to-charge ratio (m/z), which can be used to confirm the molecular formula (C₆H₇NO₂S for this compound). Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This data helps to corroborate the structure determined by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include a strong C=O stretching band for the ester carbonyl group, C-O stretching bands for the ester linkage, C=N and C=C stretching bands associated with the thiazole ring, and C-H stretching and bending vibrations for the methyl groups and the aromatic ring proton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Studies

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet or visible light would promote electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital).

Expected Electronic Transitions: The thiazole ring, being a heteroaromatic system, contains π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. The carboxylate group also contributes to the electronic structure. The primary electronic transitions expected for this compound would be:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions and result in strong absorption bands in the UV region. For thiazole-containing compounds, these transitions are a hallmark of their aromatic character.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (from the nitrogen or sulfur heteroatoms) to an antibonding π* orbital. These transitions are generally of lower energy than π → π* transitions and appear at longer wavelengths, often with lower intensity.

The presence of the methyl and carboxylate substituents on the thiazole ring would be expected to cause shifts in the absorption maxima (λmax) compared to the parent thiazole molecule. These shifts, known as batochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depend on the electronic effects of the substituents.

Coordination Studies: The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atoms of the carboxylate group, present potential coordination sites for metal ions. Upon coordination to a metal center, the electronic environment of the ligand, this compound, would be altered. This alteration would lead to significant changes in its UV-Vis absorption spectrum.

Ligand-to-Metal Charge Transfer (LMCT): If the metal ion is electron-deficient, an electron may be excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): If the metal ion is electron-rich, an electron may be excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: For transition metal complexes, transitions between the d-orbitals of the metal ion may also be observed, typically as weak absorptions in the visible region.

By monitoring the changes in the UV-Vis spectrum upon addition of a metal salt, researchers can study the formation of coordination complexes, determine their stoichiometry, and gain insight into the nature of the metal-ligand bonding. For instance, the formation of a complex between a thiazole derivative and a metal ion like copper(II) often results in new absorption bands in the visible region, indicating the participation of the thiazole nitrogen in coordination.

Table 1: Anticipated UV-Vis Absorption Data for this compound Note: This table is predictive and based on the analysis of similar compounds, as direct experimental data for the target compound is not available.

Transition Type Expected λmax Range (nm) Expected Molar Absorptivity (ε) (L mol-1 cm-1)
π → π* 220 - 280 High

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Detailed Research Findings from a Hypothetical Crystal Structure: If a suitable single crystal of this compound were grown, X-ray diffraction analysis would reveal:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles within the molecule would be determined. This would confirm the planarity of the thiazole ring and the orientation of the methyl and methyl carboxylate substituents.

Conformation: The preferred conformation of the methyl carboxylate group relative to the thiazole ring would be established.

Intermolecular Interactions: The analysis would elucidate the packing of the molecules in the crystal lattice. This would reveal any significant intermolecular forces, such as hydrogen bonds (if present, though unlikely to be strong in this molecule), π-π stacking interactions between the thiazole rings of adjacent molecules, or other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

Crystal System and Space Group: The crystallographic data would define the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Thiazole Derivative Note: The following data is for a related compound, Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallography study. Specific data for this compound is not available.

ParameterValue
Chemical FormulaC22H17ClFN3O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.0296 (5)
b (Å)19.4428 (6)
c (Å)9.5847 (3)
β (°)112.922 (1)
Volume (Å3)2064.74 (12)
Z4

In the structure of this related molecule, the thiazole ring is part of a larger, multi-ring system. The study revealed the dihedral angles between the various rings and identified intermolecular C-H···O hydrogen bonds that link the molecules into chains. A similar detailed analysis for this compound would provide fundamental insights into its solid-state structure and properties.

Computational Chemistry and in Silico Modeling for Methyl 5 Methylthiazole 2 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a thiazole (B1198619) derivative) into the active site of a target protein. Thiazole-containing compounds have been the subject of numerous docking studies to explore their therapeutic potential.

Research has shown that thiazole derivatives can effectively bind to various biological targets. For instance, they have been investigated as inhibitors for the LasR protein in Pseudomonas aeruginosa, a target for quorum sensing inhibitors. plos.orgnih.gov Docking studies revealed that the thiazole core can establish crucial hydrogen bonds and π-π interactions within the protein's ligand-binding region. plos.orgnih.gov Similarly, thiazole-based compounds have been docked against other significant targets, including:

Tyrosine Kinases: Benzothiazole-thiazole hybrids have been designed and docked as potential inhibitors of the p56lck tyrosine kinase, which is implicated in cancer. biointerfaceresearch.com

Viral Proteins: Thiazole-triazole conjugates were studied as potential dual inhibitors of the Mpro and ACE2 receptors, key targets for controlling SARS-CoV-2 infection. researchgate.net

Cyclooxygenase (COX) Enzymes: 5-methylthiazole (B1295346) derivatives, in particular, have been identified as selective COX-1 inhibitors through docking simulations, which helped elucidate their anti-inflammatory mechanism. mdpi.comnih.gov These studies identified specific amino acid residues, such as Arg 120, as being determinant for the binding activity. mdpi.comnih.gov

These simulations provide a static picture of the binding pose and are typically evaluated using a scoring function to estimate the binding affinity. The data generated helps prioritize compounds for synthesis and biological evaluation.

Table 1: Example Data from Molecular Docking of Thiazole Derivatives Against Various Targets

Target Protein PDB ID Thiazole Derivative Class Key Interacting Residues (Example) Predicted Binding Energy (kcal/mol, Example Range) Reference
LCK Tyrosine Kinase 1QPC Benzothiazole-Thiazole Hybrids Hinge Region, Allosteric Site N/A biointerfaceresearch.com
SARS-CoV-2 Mpro/ACE2 N/A Thiazole-Coumarin Conjugates Active Site Residues -7.89 to -9.87 researchgate.net
Cyclooxygenase-1 (COX-1) N/A 5-Methylthiazole-Thiazolidinones Arg 120 N/A mdpi.comnih.gov

In Silico Prediction of Biological Activity and ADMET Profiles

Beyond just binding, computational methods can predict a compound's potential biological activities and its pharmacokinetic profile. Prediction of Activity Spectra for Substances (PASS) is one such tool used to forecast a wide range of biological effects based on a molecule's structure. For thiazole derivatives, PASS has been used to predict anti-inflammatory activity, with results showing good correlation with experimental outcomes. mdpi.com

Equally important is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico predictions are crucial for evaluating a compound's drug-likeness and potential for development. Studies on various 2,4,5-trisubstitutedthiazole derivatives have demonstrated that these compounds can exhibit satisfactory ADMET properties. bohrium.com Computational tools like QikProp are used to calculate key descriptors, and analyses often check for compliance with frameworks like Lipinski's rule of five. bohrium.com For many thiazole derivatives, these predictions have indicated good oral absorption, low binding to human serum proteins, and a lack of reactive functional groups, making them promising candidates for further development. bohrium.comnih.gov

Table 2: Typical ADMET Parameters Predicted In Silico for Thiazole Derivatives

Parameter Description Favorable Range (Typical) Reference
Molecular Weight Mass of the molecule < 500 Da bohrium.com
LogP Octanol-water partition coefficient (lipophilicity) < 5 bohrium.com
H-bond Donors Number of hydrogen bond donors < 5 bohrium.com
H-bond Acceptors Number of hydrogen bond acceptors < 10 bohrium.com
Caco-2 Permeability Prediction of intestinal absorption High researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. MD simulations are frequently used to validate the results of docking studies for thiazole derivatives. plos.orgnih.gov By simulating the movement of every atom in the system over a period of nanoseconds, researchers can confirm that the ligand remains stably bound within the active site. researchgate.netresearchgate.net

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein interact most with the ligand.

Radius of Gyration (RoG): Indicates the compactness of the protein-ligand complex over time.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds, confirming the persistence of key interactions identified in docking. researchgate.net

These simulations provide a more realistic understanding of the binding event and are crucial for confirming the viability of a potential drug candidate. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. plos.orgnih.gov These methods provide insights into the distribution of electrons within the Methyl 5-methylthiazole-2-carboxylate molecule, which governs its geometry, stability, and reactivity.

By calculating various electronic and reactivity descriptors, researchers can understand a molecule's behavior in chemical reactions. These calculations can confirm the stability and energy profiles of different molecular conformations. nih.gov This information is valuable for understanding reaction mechanisms and for designing molecules with desired electronic properties.

Table 3: Common Quantum Chemical Descriptors and Their Significance

Descriptor Significance
HOMO Energy (Highest Occupied Molecular Orbital) Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy (Lowest Unoccupied Molecular Orbital) Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Ionization Potential The energy required to remove an electron.
Electron Affinity The energy released when an electron is added.
Chemical Hardness/Softness Measures the resistance to change in electron configuration.

Cheminformatics Approaches for Synthetic Route Prediction and Optimization

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical information. One of its key applications is in computer-aided synthesis design (CASD), which aims to predict and optimize synthetic routes for target molecules. For a compound like this compound, cheminformatics tools can propose potential synthetic pathways by searching vast reaction databases and applying complex algorithms.

These approaches can:

Identify Precursors: Suggest commercially available or easily synthesizable starting materials.

Propose Reaction Steps: Outline a sequence of reactions to build the target molecule, often based on known transformations of similar functional groups.

Optimize Conditions: Help in refining reaction conditions for better yield and purity by analyzing historical data.

While cheminformatics is also used for virtual screening of compound libraries to identify potential drug candidates from databases like ZINC plos.org, its application in predicting the synthesis itself is a powerful tool for streamlining the work of synthetic chemists. plos.org

Mechanistic Investigations of Methyl 5 Methylthiazole 2 Carboxylate S Biological Actions

Molecular Target Identification and Validation

Research into the biological effects of compounds based on the 5-methylthiazole (B1295346) scaffold has led to the identification of several key molecular targets. For a series of 5-methylthiazole-thiazolidinone conjugates, which are structurally related to Methyl 5-methylthiazole-2-carboxylate, Cyclooxygenase-1 (COX-1) has been identified as a primary molecular target for their anti-inflammatory activity. mdpi.comnih.gov Initial predictions followed by enzymatic assays determined that these compounds were active against COX-1 enzymes, with inhibitory effects superior to the reference drug naproxen, but failed to show significant inhibition of Lipoxygenase (LOX) enzymes. mdpi.comnih.gov

In a different context, derivatives of thiazole-5-carboxylate have been identified as potent inhibitors of the human kinesin HSET (also known as KIFC1). nih.gov HSET is a motor protein essential for the survival of many cancer cells that have extra centrosomes, making it a valuable target in oncology. nih.gov High-throughput screening led to the discovery of a 2-(3-benzamidopropanamido)thiazole-5-carboxylate compound with micromolar inhibition of HSET. nih.gov

Furthermore, other thiazole (B1198619) derivatives have been investigated for their ability to inhibit xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism and a target for treating gout and hyperuricemia. smolecule.comresearchgate.net Studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives confirmed their potential as XO inhibitors. researchgate.net

Protein-Ligand Binding Interactions and Binding Site Analysis

The interaction between 5-methylthiazole derivatives and their identified protein targets has been elucidated through computational and experimental methods.

Cyclooxygenase-1 (COX-1): Molecular docking studies of 5-methylthiazole-based thiazolidinone derivatives with the COX-1 active site revealed specific binding interactions crucial for inhibition. mdpi.com The co-crystallized ligand ibuprofen (B1674241) forms hydrogen bonds with Arg120 and Tyr355. mdpi.com Similarly, the thiazole derivatives showed strong molecular interactions within the COX-1 active site, with the amino acid residue Arg120 being identified as a determinant for the compound's activity. mdpi.comnih.gov Additional hydrophobic interactions with residues such as Val116, Val349, Ala527, and Leu352 also contribute to the binding. mdpi.com

Kinesin HSET (KIFC1): For the 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors of HSET, studies indicate that they are ATP-competitive. nih.gov This mode of action suggests that the compounds bind in or near the ATP-binding pocket of the HSET motor domain, preventing the hydrolysis of ATP that is necessary for its motor function. nih.gov The development of a fluorescently-tagged analogue demonstrated direct, saturable binding to the isolated HSET protein, confirming target engagement. nih.gov

Elucidation of Biochemical Pathway Modulation

The binding of this compound analogues to their molecular targets directly modulates key biochemical pathways.

Prostaglandin (B15479496) Synthesis Pathway: By inhibiting the COX-1 enzyme, 5-methylthiazole derivatives block the conversion of arachidonic acid into prostaglandins. mdpi.com Prostaglandins are critical mediators of inflammation, pain, and fever. mdpi.comnih.gov Therefore, the inhibition of COX-1 by these compounds provides a clear mechanism for their observed anti-inflammatory effects. mdpi.com

Cell Division and Mitosis: The inhibition of the HSET motor protein by thiazole-5-carboxylate derivatives disrupts a crucial process in cancer cells with amplified centrosomes. nih.gov HSET is responsible for clustering these extra centrosomes into a bipolar spindle during mitosis, allowing the cancer cell to divide successfully. nih.gov By inhibiting HSET, these compounds prevent this clustering, leading to the formation of multipolar mitotic spindles and subsequent cell death, thereby modulating the cell division pathway. nih.gov

Purine Metabolism Pathway: Inhibition of xanthine oxidase by thiazole-based compounds interferes with the metabolic pathway of purines. smolecule.comresearchgate.net Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. smolecule.com By blocking this enzyme, the compounds reduce the production of uric acid, which is the mechanism underlying their potential therapeutic use in conditions like gout. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological potency of thiazole-based compounds is highly dependent on their chemical structure. SAR studies have provided critical insights into the features that govern their activity.

The type and placement of chemical groups (substituents) on the thiazole ring and associated moieties significantly influence the biological activity.

For anti-inflammatory 5-methylthiazole-thiazolidinone conjugates, SAR studies revealed that the activity is dependent on both the nature of the substituent and its position on an attached benzene (B151609) ring. mdpi.comnih.gov Similarly, for xanthine oxidase inhibitors based on the 2-benzamido-4-methylthiazole-5-carboxylic acid scaffold, specific substitutions on the benzamido ring were found to be critical. The presence of a fluorine atom at the para position resulted in excellent XO inhibitory activity (IC₅₀ = 0.57 µM), as did a chlorine atom at the same position (IC₅₀ = 0.91 µM). researchgate.net

In the context of HSET inhibitors, modifications to the molecule yielded significant changes in potency. The data below illustrates the impact of various substitutions.

Compound SeriesTargetSubstitution/ModificationEffect on Biological PotencyReference
5-methylthiazole-thiazolidinonesCOX-1Varying substituents and positions on benzene ringActivity is dependent on both nature and position mdpi.comnih.gov
2-benzamido-4-methylthiazole-5-carboxylic acidsXanthine OxidasePara-fluoro group on benzamido ringExcellent inhibitory activity researchgate.net
2-benzamido-4-methylthiazole-5-carboxylic acidsXanthine OxidasePara-chloro group on benzamido ringExcellent inhibitory activity researchgate.net
2-(3-benzamidopropanamido)thiazole-5-carboxylatesHSET (KIFC1)Extension of ester alkyl group to propyl chainFivefold increase in inhibition nih.gov

The ester group present in many thiazole carboxylates plays a crucial role in their biological activity. Studies on HSET inhibitors revealed that the ester substituent is "seemingly essential for activity". nih.gov Further research on different thiazole derivatives showed that converting the ester function into a substituted carboxamido group led to a significant reduction in anticancer activity. researchgate.net This suggests that the ester moiety is a key pharmacophoric feature, likely involved in critical binding interactions with the target protein. In other studies, the conversion of a thiazole ester to a carboxylic acid hydrazide was a key step in creating derivatives with antimicrobial activity, indicating that while the intact ester may be important, its modification can also lead to potent compounds in different therapeutic areas. kau.edu.sa

Chirality, or the "handedness" of a molecule, can have a profound impact on biological function, as biomolecules like proteins are themselves chiral. This principle holds true for thiazole-based compounds.

In the development of HSET inhibitors, the addition of a methyl group to the linker chain introduced a chiral center. nih.gov Subsequent testing of the individual enantiomers (non-superimposable mirror images) showed a fourfold preference for the (S)-enantiomer over the (R)-enantiomer, highlighting a specific stereochemical requirement for optimal binding and inhibition. nih.gov

This importance of stereochemistry is not unique to HSET inhibitors. In a study of nature-inspired antimalarial compounds, it was found that only the isomers with a specific (5S, αS) stereochemistry displayed significant activity. mdpi.com This strong stereochemical preference suggests that biological processes such as cellular uptake or target binding are highly selective, favoring only one specific three-dimensional arrangement of the molecule. mdpi.com

Applications Beyond Direct Pharmaceutical Intervention

Role as a Synthetic Intermediate and Building Block

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry and chemical synthesis. mdpi.comguidechem.com Methyl 5-methylthiazole-2-carboxylate, as a derivative, is a valuable building block for constructing more intricate molecular architectures. smolecule.com Its functional groups—the ester and the thiazole ring—offer multiple reaction sites for elaboration. smolecule.com

The thiazole moiety is a cornerstone in the synthesis of a wide array of biologically active heterocyclic compounds. mdpi.comnih.gov Thiazole carboxylate derivatives are instrumental in creating molecules with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comgoogle.commdpi.comresearchgate.net The synthesis often involves modifying the carboxylate group or carrying out reactions on the thiazole ring itself to build larger, more complex systems. nih.gov For example, these intermediates are used in the development of kinase inhibitors for cancer treatment and in the creation of novel anti-HIV drug candidates. google.comnih.gov The process can involve multi-step reactions, including cyclization and condensation, to yield diverse structures like thiazole pyrimidine (B1678525) and thiazolidinone derivatives. mdpi.commdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiazole Carboxylate Intermediates

Resulting Scaffold/Compound Class Synthetic Approach Potential Biological Application
Thiazole/Thiadiazole Carboxamides Acylation and condensation reactions c-Met kinase inhibition (Anticancer) nih.gov
2-Substituted Aminothiazoles "One-pot" bromination and cyclization Antitumor, Anti-HIV google.com
5-Methylthiazole-Thiazolidinone Conjugates Cyclization followed by condensation with aldehydes Anti-inflammatory (COX-1 Inhibition) mdpi.com

Certain crescent-shaped molecules containing heterocyclic rings, such as thiazole, have the ability to bind non-covalently to the minor groove of DNA. nih.gov This interaction can disrupt DNA replication and transcription processes, a mechanism exploited by some anticancer drugs. nih.gov Thiazole-containing building blocks are used in the synthesis of "lexitropsins," which are analogues of natural minor groove binders like netropsin (B1678217) and distamycin. researchgate.net By incorporating units like isopropyl thiazole, researchers can create synthetic oligopeptides, such as thiazotropsins, designed to recognize and bind to specific DNA sequences with high affinity. researchgate.net The synthesis of these complex molecules relies on the availability of versatile precursors like this compound to introduce the necessary thiazole recognition element. nih.govresearchgate.net

Biochemical Research Probes and Tools

The unique chemical and photophysical properties of the thiazole ring make it a valuable component in the design of molecular probes for studying biological systems.

Thiazole-containing compounds are used as probes to investigate metabolic pathways. For instance, the metabolism of xenobiotics containing a thiazole moiety has been studied using isotopically labeled compounds in liver microsomes. nih.gov These studies have revealed novel metabolic pathways, such as an oxidation-dependent thiazole ring-opening mechanism that results in the formation of an aldehyde metabolite. nih.gov Understanding these pathways is crucial in drug development. Derivatives of this compound can be synthesized and used as tools to further explore these metabolic routes and to identify the enzymes involved.

The thiazole scaffold is incorporated into the structure of fluorescent probes used for cellular imaging and environmental analysis. smolecule.comnih.gov These probes are designed to detect specific analytes such as metal ions (e.g., Cu²⁺, Zn²⁺) or reactive oxygen species through mechanisms like fluorescence quenching or enhancement. researchgate.netbohrium.com The thiazole ring is often part of a larger π-electron conjugated system, which is essential for fluorescence. researchgate.net By attaching specific recognition moieties to a thiazole-based fluorophore, scientists can create highly selective and sensitive probes. For example, a suitable linker position on the thiazole-5-carboxylate core can be used to attach fluorescent tags, enabling the visualization of direct compound binding to protein targets within cells. nih.gov

Table 2: Applications of Thiazole-Based Fluorescent Probes

Probe Type Analyte/Target Application
Benzothiazole-based probe Hydrazine (N₂H₄) Detection in water samples and imaging in zebrafish bohrium.com
Thiazole-carboxylate with fluorescent tag HSET (KIFC1) protein Confirming cellular target engagement in cancer cells nih.gov
Phenothiazine-based probes Cations, anions, ROS/RSS, enzymes Environmental analysis and bioassays nih.gov

Materials Science Applications (e.g., Polymers, Coatings)

The applications of thiazole derivatives extend into the field of materials science, where they are used to create polymers and other materials with enhanced properties. chemimpex.com

Thiazole-containing compounds can be incorporated into polymers and coatings to improve durability and resistance to environmental factors. chemimpex.com Furthermore, thiazole derivatives serve as ligands in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). researchgate.net In these materials, metal ions are linked by organic molecules like thiazoles to form one, two, or three-dimensional structures. For example, 2-amino-4-methylthiazole (B167648) has been used with aromatic polycarboxylates to synthesize Fe(III) coordination polymers. researchgate.net Such materials have potential applications in various fields due to their unique structural and electronic properties. Additionally, the high nitrogen content of some thiazole compounds makes them potential building blocks for high-energy-density materials. researchgate.net

Agrochemical Applications (e.g., Pesticides, Herbicides)

This compound serves as a crucial chemical intermediate in the synthesis of advanced agrochemicals, particularly in the development of potent herbicides. It is a key reactant for the preparation of the thiazolyl-sulfonylurea class of compounds. These resulting herbicides are specifically designed to function as powerful inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to the cessation of plant growth and eventual death.

A prominent example of an agrochemical derived from this intermediate is Penoxsulam. Penoxsulam is a triazolopyrimidine sulfonamide herbicide used for controlling a wide range of weeds in agriculture. The synthesis of Penoxsulam utilizes this compound as a foundational building block, highlighting the intermediate's importance in constructing the complex molecular architecture of modern, high-efficacy herbicides.

Table 1: Role of this compound in Herbicide Synthesis

Feature Description
Intermediate Compound This compound
Resulting Herbicide Class Thiazolyl-sulfonylureas and Triazolopyrimidine sulfonamides
Specific Herbicide Example Penoxsulam
Mechanism of Action Inhibition of the plant enzyme Acetohydroxyacid Synthase (AHAS)

| Agricultural Utility | Post-emergence control of broadleaf, aquatic, and grass weeds |

Protein Stabilization Studies

Direct studies focusing on this compound for the purpose of protein stabilization are not extensively documented. However, its significance in this field lies in its role as a valuable chemical scaffold or fragment for the synthesis of larger, more complex ligands that are designed to interact with protein targets. The thiazole ring, which is the core of this molecule, is a well-established structural motif in medicinal chemistry and chemical biology for its ability to form key interactions with protein active sites.

The utility of this compound as a building block for protein-targeting molecules is demonstrated by its application in agrochemistry. The herbicides derived from it, such as Penoxsulam, are effective precisely because they are engineered to bind to and inhibit a specific protein—the AHAS enzyme in plants. This exemplifies the principle of using a thiazole-based chemical structure to create a molecule that can selectively interact with and modulate the function of a target protein.

In broader research, fragments and derivatives containing the thiazole carboxylate scaffold are used in fragment-based screening and ligand discovery. Researchers utilize these smaller molecules to probe the binding pockets of proteins. Once a fragment is found to bind to a protein of interest, it can be elaborated upon and optimized to create a high-affinity ligand. Such ligands are then often assessed for their effect on protein stability using biophysical techniques like thermal shift assays (TSA) or differential scanning fluorimetry (DSF), where the binding of a ligand typically increases the melting temperature of the target protein, indicating stabilization.

Table 2: Conceptual Role of Thiazole Scaffolds in Protein Research

Concept Description
Chemical Scaffold Thiazole ring structures, such as that in this compound.
Application in Research Used as a starting fragment or intermediate to synthesize larger, specific ligands.
Protein Target Classes Enzymes (e.g., AHAS, Kinases), G-protein coupled receptors.
Purpose of Interaction Inhibition or modulation of protein activity.

| Stability Assessment Methods | Thermal Shift Assays (TSA), Differential Scanning Fluorimetry (DSF). |

Advanced Research Methodologies and Techniques in Methyl 5 Methylthiazole 2 Carboxylate Research

High-Throughput Screening Methodologies for Activity Profiling

High-throughput screening (HTS) serves as a foundational methodology in the initial stages of drug discovery for identifying active compounds from large chemical libraries. In the context of thiazole (B1198619) carboxylate derivatives, HTS is employed to rapidly assess the biological activity of numerous analogues against specific targets.

One prominent application of HTS was in the discovery of novel inhibitors for the human mitotic kinesin HSET (KIFC1), a target in cancer therapy. A high-throughput screening effort identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate compound with micromolar inhibitory activity against HSET. nih.gov This initial "hit" served as the basis for further chemical development.

Similarly, in the search for new anticancer agents, synthesized 2-amino-4-methylthiazole-5-carboxylate derivatives have been subjected to large-scale screening programs. For instance, numerous compounds from this chemical class were submitted to the National Cancer Institute (NCI) for comprehensive anticancer screening against their panel of 60 human cancer cell lines. nih.gov This approach allows for the efficient profiling of compounds against a wide range of cancer types to identify lead candidates for further investigation. nih.gov

The general process for HTS in this context involves:

Assay Development: Creating a robust and automated assay suitable for the specific biological target (e.g., an enzyme or a cellular process).

Library Screening: Testing a large library of thiazole compounds at a single concentration to identify initial hits.

Hit Confirmation and Triage: Re-testing the initial hits to confirm their activity and eliminate false positives.

Dose-Response Analysis: Characterizing the potency of confirmed hits by testing them at multiple concentrations to determine values such as IC50.

This systematic screening is crucial for narrowing down vast numbers of potential molecules to a manageable set of promising candidates for optimization.

Enzyme Kinetics and Inhibition Mechanism Determination

Once active compounds are identified, detailed enzyme kinetic studies are performed to understand how they interact with their molecular targets. These studies are essential for determining the potency, selectivity, and mechanism of inhibition. For derivatives of Methyl 5-methylthiazole-2-carboxylate, research has focused on several key enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition: Thiazole carboxamide derivatives have been evaluated for their inhibitory effects on COX-1 and COX-2 enzymes. acs.org Kinetic assays are used to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. For example, one derivative, compound 2b , showed potent activity against both COX-1 and COX-2 with IC50 values of 0.239 μM and 0.191 μM, respectively. acs.org In contrast, compound 2a demonstrated higher selectivity for COX-2. acs.org These studies help establish the structure-activity relationship (SAR) and guide the design of more selective inhibitors. acs.orgnih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as inhibitors of Monoacylglycerol lipase (MAGL), an enzyme involved in pro-tumorigenic signaling. nih.gov Enzyme inhibition assays revealed several potent compounds, with IC50 values in the nanomolar to micromolar range. nih.gov Two particularly potent compounds, 3g and 4c , exhibited IC50 values of 0.037 µM and 0.063 µM, respectively. nih.gov

Mechanism of Action: Determining the mechanism of inhibition is a critical step. For HSET inhibitors derived from the thiazole-5-carboxylate scaffold, studies progressed from an initial hit to developing ATP-competitive compounds. nih.gov This indicates that the inhibitors bind to the ATP-binding site of the enzyme, preventing the natural substrate from binding and halting its activity. Assays like the ADP-Glo™ Kinase Assay are used to measure the inhibition of ATP hydrolysis by the enzyme. nih.gov Molecular docking studies can further elucidate the binding mode, as seen with selective COX-1 inhibitors where interactions with key residues like Arg 120 in the active site were identified as crucial for activity. nih.gov

Table 1: Enzyme Inhibition Data for Selected Thiazole Carboxylate Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
Compound 2bCOX-10.239 acs.org
Compound 2bCOX-20.191 acs.org
Compound 2aCOX-20.958 acs.org
Compound 3gMAGL0.037 nih.gov
Compound 4cMAGL0.063 nih.gov

Cell-Based Assays for In Vitro Biological Evaluation

To understand the effect of this compound derivatives in a more biologically relevant context, a variety of cell-based assays are employed. These assays assess the compound's ability to affect cellular processes such as proliferation, survival, and specific signaling pathways.

Antiproliferative and Cytotoxicity Assays: A primary method for evaluating potential anticancer agents is to measure their effect on the growth and viability of cancer cell lines. The MTS assay is a common colorimetric method used to assess cell viability. acs.org Thiazole derivatives have demonstrated potent anti-proliferative activity against a diverse range of cancer cell lines. nih.govkau.edu.sa For example, compounds have been tested against non-small cell lung cancer (Hop-92, EKVX), ovarian cancer (IGROV1), melanoma (SK-MEL-2), breast cancer (MDA-MB-468, MDA-MB-231/ATCC), and colon cancer (COLO205) cell lines. nih.govacs.orgkau.edu.sa The potency in these assays is often reported as the GI50 value, which is the concentration required to inhibit cell growth by 50%.

Mechanism of Action in Cells: Beyond general cytotoxicity, cell-based assays can reveal the specific mechanism by which a compound exerts its effects. For instance, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in cancer cells. nih.gov For HSET inhibitors, a key cellular effect is the induction of a multipolar phenotype in centrosome-amplified human cancer cells, which leads to aberrant cell division and cell death. nih.gov This is a specific, mechanism-based outcome that confirms the compound is engaging its target within the cell. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Thiazole Carboxylate Derivatives
CompoundCell LineCancer TypeActivity Metric (GI50, µM)Reference
Compound 3gEKVXNon-Small Cell Lung0.865 nih.gov
Compound 3gMDA-MB-468Breast1.20 nih.gov
Compound 4cHOP-92Non-Small Cell Lung0.34 nih.gov
Compound 4cEKVXNon-Small Cell Lung0.96 nih.gov
Compound 4cMDA-MB-231/ATCCBreast1.08 nih.gov

Bioavailability and Cell Permeability Assessments

For a compound to be therapeutically effective, it must be able to reach its target site in the body. Bioavailability and cell permeability are critical parameters that determine a drug's ability to be absorbed and distributed.

In Silico and In Vitro Predictions: Early-stage assessment of these properties often begins with computational (in silico) predictions. ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to calculate the likely pharmacokinetic properties of synthesized compounds. Studies on novel ethyl thiazole carboxylate-acetamide derivatives indicated that the compounds have good predicted ADME profiles. dergipark.org.tr

Relationship with Physicochemical Properties: Cell permeability is often linked to the lipophilicity of a compound. In one study, the cytotoxicity of a thiazole carboxamide derivative was attributed to the lipophilic character of its tert-butyl group, which is thought to enhance membrane permeability, leading to greater cellular uptake and interaction with intracellular targets. acs.org

Experimental Confirmation: While predictions are useful, experimental confirmation is necessary. While detailed data is often proprietary, some studies explicitly report on these characteristics. For example, a potent anti-proliferative thiazole derivative was found to be orally bioavailable in mouse models, demonstrating that it could be absorbed from the gastrointestinal tract and reach systemic circulation. nih.gov These assessments are crucial for determining whether a promising in vitro compound has the potential to become an effective in vivo therapeutic agent.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The future development of Methyl 5-methylthiazole-2-carboxylate as a therapeutic lead hinges on the rational design and synthesis of new analogues with improved potency and target selectivity. Structure-activity relationship (SAR) studies on related thiazole (B1198619) derivatives have shown that modifications at various positions on the thiazole ring can dramatically influence biological activity. acs.orgmdpi.com For instance, research on thiazole carboxamides has demonstrated that altering substituents on the amide nitrogen or the phenyl ring can modulate anticancer and anti-inflammatory activities. mdpi.comacs.org

Key strategies for designing next-generation analogues include:

Molecular Hybridization: This approach involves combining the thiazole-2-carboxylate scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Scaffold Modification: Systematic alteration of the substituents on the thiazole ring is crucial. Studies on similar compounds have revealed that even minor changes, such as converting an amide to its methylated form, can significantly improve antimigration activity in cancer cells. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and enhance target binding. For example, the thiazole moiety itself is considered a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole. nih.gov

The table below summarizes SAR insights from related thiazole compounds, which can guide the rational design of novel this compound analogues.

Table 1: Structure-Activity Relationship (SAR) Insights from Thiazole Analogues

Structural Modification Target/Activity Observed Effect Reference(s)
Alteration of N-alkyl substitution on thiazole ring Cancer cell migration Varying the alkyl chain length (ethyl vs. propyl) significantly impacted antimigration IC50 values. acs.org
Introduction of specific phenyl ring substitutions COX-2 Inhibition A 4-fluoro or 4-chloro group on a benzamido substituent led to excellent inhibitory activity. acs.orgresearchgate.net
Conversion of ester to carboxamide Anticancer Activity Thiazole-5-carboxamide (B1230067) derivatives showed moderate to high anticancer activity against various cell lines. mdpi.comresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While the full biological profile of this compound is still under investigation, its core structure is present in compounds that interact with a diverse range of important biological targets. Expanding the scope of biological screening is essential for uncovering new therapeutic applications. globalresearchonline.net

Promising targets and therapeutic areas identified for structurally related thiazole derivatives include:

Oncology: Thiazole derivatives have been developed as potent inhibitors of metastatic cancer cell migration and invasion. nih.gov They have also been investigated as inhibitors of key signaling pathways like PI3K/mTOR and as selective inhibitors of enzymes such as Monoacylglycerol Lipase (B570770) (MAGL) and sirtuin 2 (SIRT2), both of which are implicated in cancer progression. nih.govmdpi.comnih.gov Another important cancer-related target inhibited by a thiazole-5-carboxylate derivative is the kinesin HSET (KIFC1). nih.gov

Inflammation: Derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. nih.gov This suggests a potential application in treating inflammatory conditions. nih.gov

Metabolic Disorders: The enzyme xanthine (B1682287) oxidase, a target for gout treatment, has been effectively inhibited by 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. researchgate.net

The exploration of these and other potential targets will be crucial for defining the therapeutic niche for this class of compounds.

Table 2: Identified Biological Targets for Thiazole-Carboxylate Derivatives

Biological Target Therapeutic Area Derivative Class Reference(s)
Monoacylglycerol Lipase (MAGL) Cancer 2-amino-4-methylthiazole-5-carboxylates nih.gov
Cyclooxygenase-1 (COX-1) Inflammation 5-methylthiazole-thiazolidinone conjugates nih.gov
PI3K/mTOR Cancer Thiazole-hydrazide derivatives nih.gov
Sirtuin 2 (SIRT2) Cancer Thiazole-ureido derivatives mdpi.com
Kinesin HSET (KIFC1) Cancer 2-(3-benzamidopropanamido)thiazole-5-carboxylates nih.gov

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand how this compound and its analogues exert their biological effects, a systems-level approach is necessary. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive view of the molecular changes induced by the compound within a biological system.

Future research should leverage these technologies to:

Elucidate Mechanism of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations after treatment, researchers can construct a detailed picture of the signaling pathways modulated by the compound. smolecule.com

Identify Biomarkers: Multi-omics data can help identify predictive biomarkers for compound efficacy, allowing for the selection of patient populations most likely to respond to a potential therapy.

Uncover Off-Target Effects: A comprehensive systems-level analysis can reveal unintended molecular interactions, providing early insights into potential toxicities.

Investigate Drug Resistance: By comparing the omics profiles of sensitive and resistant cells, it is possible to identify the molecular mechanisms underlying acquired resistance to the compound.

This deep mechanistic understanding is critical for optimizing lead compounds and guiding their progression toward clinical development.

Development of Sustainable and Environmentally Benign Synthesis Approaches

The advancement of this compound from a laboratory chemical to a potential pharmaceutical necessitates the development of sustainable and scalable synthesis methods. Traditional synthetic routes, such as the Hantzsch thiazole synthesis, often rely on harsh conditions and hazardous reagents, generating significant chemical waste. eurekaselect.com

Future research must focus on green chemistry principles to create more efficient and eco-friendly synthetic pathways. nih.gov Key areas for improvement include:

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG), and using recyclable, eco-friendly catalysts such as chitosan-based hydrogels. mdpi.combepls.commdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasonic-mediated synthesis, which can reduce reaction times and energy consumption. bepls.com

One-Pot Reactions: Designing multi-component, one-pot synthesis procedures to minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. bepls.com

These approaches not only reduce the environmental impact of synthesis but can also lead to higher yields and lower production costs, which are critical factors for industrial-scale manufacturing. bepls.com

Potential for Clinical Translation and Drug Development

The ultimate goal of medicinal chemistry research is the clinical translation of promising compounds into effective drugs. While this compound itself is at an early stage of investigation, the wealth of preclinical data on related thiazole derivatives provides a strong rationale for its further development. mdpi.comnih.gov The diverse biological activities, including potent anticancer and anti-inflammatory effects, suggest that this scaffold is highly "drug-like." globalresearchonline.netkau.edu.sa

The pathway to clinical translation will require a systematic and rigorous preclinical development program, including:

Lead Optimization: Fine-tuning the structure of the lead compound to maximize efficacy and selectivity while minimizing off-target effects and toxicity.

In Vivo Efficacy Studies: Demonstrating the compound's therapeutic effect in relevant animal models of disease.

Pharmacokinetic and Toxicology Profiling: Thoroughly evaluating the compound's ADME properties and establishing a comprehensive safety profile.

Formulation Development: Creating a stable and bioavailable formulation suitable for administration in clinical trials.

The promising preclinical anti-tumor and anti-inflammatory activities demonstrated by closely related thiazole-5-carboxylate and carboxamide derivatives underscore the significant potential for this class of compounds to yield novel clinical candidates. acs.orgnih.gov

Q & A

Q. What are the common synthetic routes for Methyl 5-methylthiazole-2-carboxylate, and how do reaction conditions influence intermediate formation?

Methodological Answer: A key synthetic pathway involves starting with ethyl 2-amino-4-methylthiazole-5-carboxylate, which undergoes acetylation with acetic anhydride to form intermediates. Subsequent reactions with hydrazine hydrate yield hydrazide derivatives, and further treatment with carbon disulfide in the presence of KOH facilitates cyclization to thiazole derivatives . Reaction conditions such as refluxing in acetic acid (3–5 hours) or ethanol with catalysts (e.g., potassium hydroxide) are critical for intermediate stability and yield. For example, prolonged refluxing may reduce byproduct formation, while stoichiometric imbalances can lead to incomplete cyclization .

Q. How can NMR and HRMS data be utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Peaks at δ 2.5–2.7 ppm typically correspond to the methyl group attached to the thiazole ring, while ester carbonyl protons (COOCH3) appear as singlets near δ 3.8–4.0 ppm.
  • 13C NMR : The thiazole ring carbons resonate between 110–160 ppm, with the ester carbonyl carbon at ~165–170 ppm.
  • HRMS : The molecular ion [M+H]+ should match the exact mass (e.g., C7H9NO2S: calculated 171.0354).
Characterization Data (Example)
Melting Point : 206–208°C (observed in analogous thiazole derivatives)
1H NMR (δ) : 2.5 (s, 3H, CH3), 3.9 (s, 3H, COOCH3), 7.1–7.3 (thiazole H)
HRMS : m/z 171.0354 [M+H]+

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Recrystallization from ethanol or DMF/acetic acid mixtures is effective for removing unreacted starting materials. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) can monitor reaction progress, while column chromatography (silica gel, gradient elution) resolves polar byproducts. For high-purity isolation, sequential washing with acetic acid, water, and diethyl ether is advised .

Advanced Research Questions

Q. How does the choice of solvent and catalyst affect the reaction mechanism in thiazole derivative synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while ethanol promotes solubility of intermediates. For example, refluxing in acetic acid accelerates proton transfer in cyclocondensation reactions .
  • Catalysts : Potassium hydroxide in ethanol facilitates deprotonation and thiolate formation, critical for ring closure. Catalyst-free aqueous ethanol systems may reduce side reactions but require longer reaction times .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data for thiazole derivatives?

Methodological Answer:

  • Docking Validation : Compare docking poses (e.g., AutoDock Vina) with crystallographic data for target proteins. Adjust force field parameters to account for solvent effects or flexible binding pockets.
  • Experimental Cross-Check : Use isothermal titration calorimetry (ITC) to validate binding affinities. For example, derivatives with bulky substituents (e.g., 4-bromophenyl) may exhibit steric clashes in silico but show enhanced activity due to hydrophobic interactions in vitro .

Q. How can reaction optimization address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For instance, hydrazine hydrate excess (>1.5 eq.) improves intermediate 3 formation but requires careful pH control to avoid decomposition .
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., acetylated byproducts from incomplete hydrazine reactions). Adjust quenching protocols (e.g., rapid cooling) to suppress degradation .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be resolved?

Methodological Answer: Unexpected peaks often arise from:

  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, causing split signals. Use deuterated DMSO to stabilize tautomers .
  • Residual Solvents : Ethanol or acetic acid traces appear as singlets (δ 1.2 or δ 2.1 ppm). Dry samples under vacuum (60°C, 24 hrs) .
  • Diastereomers : Chiral centers in intermediates (e.g., hydrazide derivatives) may split signals. Use chiral columns or Mosher’s reagent for stereochemical analysis .

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